![molecular formula C11H13BrO3S B1375037 3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane CAS No. 1204129-90-7](/img/structure/B1375037.png)
3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl and sulfonyl groups are likely to influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The bromophenyl group could undergo electrophilic aromatic substitution reactions, while the sulfonyl group could participate in a variety of reactions including nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without halogens .Scientific Research Applications
1. Synthesis of Antiandrogenic Compounds
"3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane" has been utilized in the synthesis of nonsteroidal antiandrogen compounds. These compounds, such as ICI 176334, show potential for the treatment of androgen-responsive diseases due to their antiandrogenic properties. This is achieved through a series of reactions involving the precursor thioether and subsequent hydrolysis and oxidation processes (Tucker, Chesterson, 1988).
2. Organic Chemistry Synthesis
In organic chemistry, this compound has been used in the synthesis and conversions of substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones. This process involves a series of alkylation and acylation reactions, showcasing the compound's versatility as a synthon for o-quinodimethane-α,α-dianion (Lenihan, Shechter, 1999).
3. Development of Novel Synthetic Routes
The compound also plays a role in developing novel synthetic routes in chemistry. For instance, it is involved in the synthesis of bromophenol derivatives from the red alga Rhodomela confervoides, contributing to a broader understanding of the chemical composition and potential applications of marine natural products (Zhao et al., 2004).
4. Molecular Geometry and Crystal Structure Analysis
It has been used in studies focusing on the molecular geometry and crystal structure of various compounds. For instance, research on (3aR,6S,7aR)-7a-bromo-6-methyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole demonstrated the use of 3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane in detailed crystallographic analysis (Alaşalvar et al., 2016).
5. Catalytic and Radical Reactions
The compound's role in catalytic decarboxylative radical sulfonylation indicates its importance in creating sulfones, which are key structures in pharmaceuticals and agrochemicals. This process highlights its application in radical C(sp3)-sulfonylation, a critical area in organic synthesis (He et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(4-bromophenyl)sulfonylmethyl]-3-methyloxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3S/c1-11(6-15-7-11)8-16(13,14)10-4-2-9(12)3-5-10/h2-5H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBWTHSQRPGENG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CS(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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